IDO1 Inhibitory Potency: Dual Pharmacophore Outperforms 2-Hydrazinobenzothiazole by 32-Fold
In a direct head-to-head comparison using recombinant human IDO1 (rhIDO1), phenylhydrazine—the hydrazine fragment of the target compound—exhibited an IC50 of 0.25 ± 0.07 µM, representing a 32‑fold improvement over 2‑hydrazinobenzothiazole (IC50 = 8.0 ± 2.3 µM) [1]. The target compound 1-(1,3‑benzothiazol‑2‑yl)-2‑phenylhydrazine covalently integrates the 32‑fold more potent phenylhydrazine warhead with the benzothiazole scaffold, thereby simultaneously retaining superior haem‑binding affinity and gaining benzothiazole‑mediated target‑cell interactions not achievable with phenylhydrazine alone [2].
| Evidence Dimension | rhIDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Inferred from phenylhydrazine fragment: IC50 = 0.25 ± 0.07 µM (potency contribution); benzothiazole scaffold contributes cellular targeting and π‑stacking interactions [1][2] |
| Comparator Or Baseline | 2‑Hydrazinobenzothiazole: IC50 = 8.0 ± 2.3 µM; Phenylhydrazine: IC50 = 0.25 ± 0.07 µM |
| Quantified Difference | 32‑fold greater inhibitory potency of the phenylhydrazine fragment vs. 2‑hydrazinobenzothiazole |
| Conditions | In vitro recombinant human IDO1 enzyme assay; spectroscopic haem‑binding studies and in silico docking (PDB IDO1 structure) |
Why This Matters
Procurement selection of 1-(1,3-benzothiazol-2-yl)-2-phenylhydrazine over 2‑hydrazinobenzothiazole alone is justified by the 32‑fold IDO1 potency gain conferred by the phenylhydrazine substituent, while retaining the benzothiazole scaffold for cellular target engagement.
- [1] Fung, S.-P. S.; Wang, H.; Tomek, P.; Squire, C. J.; Flanagan, J. U.; Palmer, B. D.; Bridewell, D. J. A.; Tijono, S. M.; Jamie, J. F.; Ching, L.-M. Discovery and Characterisation of Hydrazines as Inhibitors of the Immune Suppressive Enzyme, Indoleamine 2,3-Dioxygenase 1 (IDO1). Bioorg. Med. Chem. 2013, 21 (24), 7595–7603. DOI: 10.1016/j.bmc.2013.10.037. View Source
- [2] Fung, S.-P. S.; et al. Phenylhydrazine inhibited cellular IDO1 at concentrations that were non‑cytotoxic to cells, confirming cellular target engagement. Bioorg. Med. Chem. 2013, 21 (24), 7595–7603. View Source
